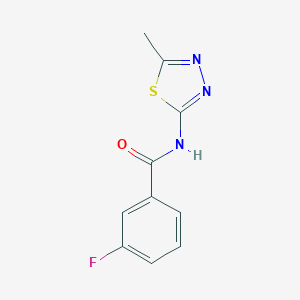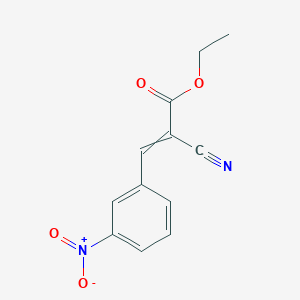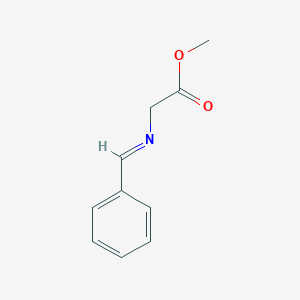
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, also known as FMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. In
Aplicaciones Científicas De Investigación
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for imaging biological structures. 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to selectively bind to proteins and other biological molecules, making it a valuable tool for studying their functions and interactions.
Mecanismo De Acción
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide works by binding to specific receptors or proteins in the body, altering their function and producing a physiological response. The exact mechanism of action of 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cell culture studies, 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to induce apoptosis and inhibit cell proliferation. In animal studies, 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it a cost-effective tool for studying biological structures and functions. However, 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. One area of interest is the development of new fluorescent probes based on 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide that can be used for imaging specific biological structures. Another area of research is the investigation of the potential therapeutic applications of 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in the treatment of various diseases, such as cancer and inflammatory disorders.
Conclusion
In conclusion, 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is needed to fully understand its potential and limitations.
Métodos De Síntesis
The synthesis of 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 3-fluorobenzoyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in high purity.
Propiedades
Número CAS |
5735-10-4 |
|---|---|
Nombre del producto |
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Fórmula molecular |
C10H8FN3OS |
Peso molecular |
237.26 g/mol |
Nombre IUPAC |
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H8FN3OS/c1-6-13-14-10(16-6)12-9(15)7-3-2-4-8(11)5-7/h2-5H,1H3,(H,12,14,15) |
Clave InChI |
QILHKIODHQZGGB-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F |
SMILES canónico |
CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)
